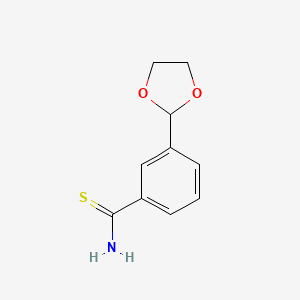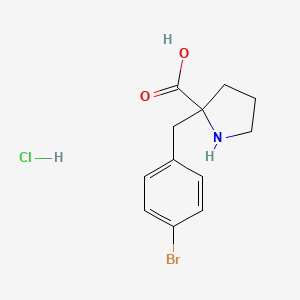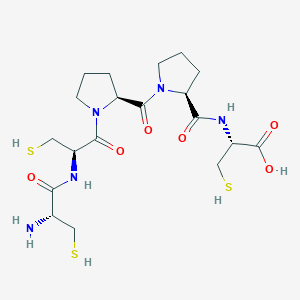
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine: is a peptide compound composed of five amino acids: three cysteine residues and two proline residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) in aqueous solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioether-linked peptides.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and modulation of cellular redox states.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and modulate redox states. The cysteine residues can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine: A single amino acid with a thiol group, known for its antioxidant properties.
L-Cysteinyl-L-cysteine: A dipeptide with two cysteine residues, capable of forming disulfide bonds.
L-Prolyl-L-prolyl: A dipeptide with two proline residues, known for its structural rigidity.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine is unique due to its combination of three cysteine residues and two proline residues, which confer distinct structural and functional properties. The presence of multiple thiol groups allows for extensive disulfide bond formation, while the proline residues contribute to the peptide’s conformational stability.
Eigenschaften
CAS-Nummer |
918412-85-8 |
|---|---|
Molekularformel |
C19H31N5O6S3 |
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-1-[(2S)-1-[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H31N5O6S3/c20-10(7-31)15(25)21-11(8-32)17(27)24-6-2-4-14(24)18(28)23-5-1-3-13(23)16(26)22-12(9-33)19(29)30/h10-14,31-33H,1-9,20H2,(H,21,25)(H,22,26)(H,29,30)/t10-,11-,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
NOHFOQSWHWAVTN-PEDHHIEDSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CS)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CS)NC(=O)C(CS)N)C(=O)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


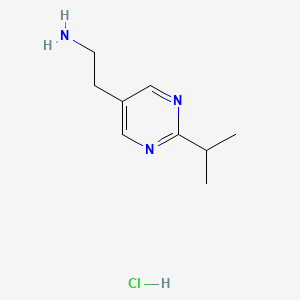
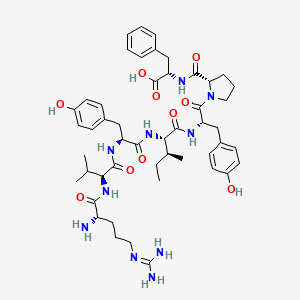
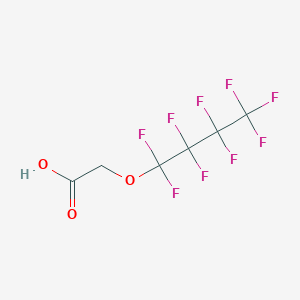
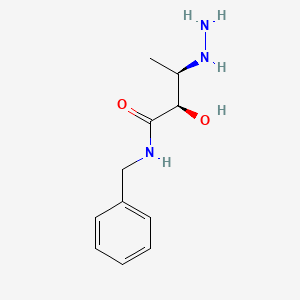
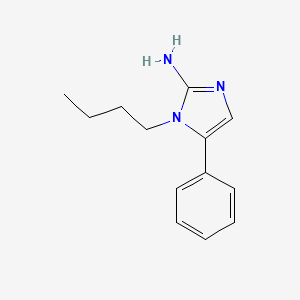

![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)
![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)

![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)
